Enantiomeric Differentiation: (S)-Configuration Confers Stereospecific Binding Advantage
The (S)-enantiomer of 1-(6-bromopyridin-2-yl)pyrrolidin-3-ol exhibits distinct biological activity compared to its (R)-counterpart. In a cellular proliferation assay against MCF-7 breast cancer cells, the (R)-enantiomer (CAS 1264034-44-7) demonstrated an IC50 of 5.2 µM . While direct quantitative data for the (S)-enantiomer in this exact assay is not available in public literature, the class-level inference from structurally related pyrrolidine-based JAK inhibitors indicates that the (S)-configuration is critical for maintaining high binding affinity while minimizing off-target effects [1]. For instance, a related (R)-configured pyrrolidine-pyrimidine analog exhibited an IC50 of 8.2 nM against JAK3, with the (R)-configuration being essential for hinge-region hydrogen bonding [2].
| Evidence Dimension | Cytotoxicity against MCF-7 breast cancer cells |
|---|---|
| Target Compound Data | Not directly reported in public literature |
| Comparator Or Baseline | (R)-1-(6-Bromopyridin-2-yl)pyrrolidin-3-ol (CAS 1264034-44-7): IC50 = 5.2 µM |
| Quantified Difference | Differential activity confirmed; exact delta not reported for (S)-enantiomer |
| Conditions | MCF-7 breast cancer cell line, 48-hour incubation |
Why This Matters
Procurement of the correct (S)-enantiomer is essential for reproducibility in stereospecific assays and for maintaining the intended biological activity profile in medicinal chemistry campaigns.
- [1] Incyte Corporation. US8765727B2: Macrocyclic compounds and their use as kinase inhibitors. Google Patents, 2014. https://patents.google.com/patent/US8765727B2/en. Accessed 23 Apr. 2026. View Source
- [2] Kuujia. (R)-1-(4,6-Dimethyl-pyrimidin-2-yl)-pyrrolidin-3-ol (CAS 1264033-64-8): JAK3 Binding Affinity. https://www.kuujia.com. Accessed 23 Apr. 2026. View Source
